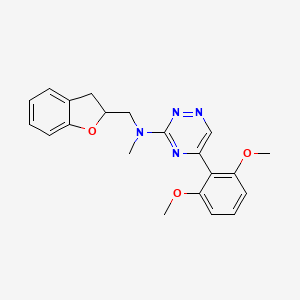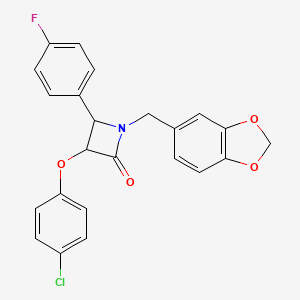
1-(2-furoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as FMP, is a small molecule drug that has been studied for its potential applications in various fields such as cancer treatment, anti-inflammatory therapy, and neuroprotection. FMP is a proline derivative that has a unique chemical structure, which makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which leads to the accumulation of acetylated histones and increased gene expression. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Moreover, this compound has been shown to inhibit the activity of proteasomes, which are enzymes that play a crucial role in protein degradation.
Advantages and Limitations for Lab Experiments
1-(2-furoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. Moreover, this compound has been extensively studied for its potential applications in cancer treatment, which makes it a promising candidate for further research. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. Moreover, this compound has not been extensively studied for its potential toxicity and side effects, which should be considered in further research.
Future Directions
There are several future directions for the research on 1-(2-furoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide. Firstly, further studies are needed to elucidate the mechanism of action of this compound, which will provide insights into its potential applications in various fields. Secondly, the development of new formulations of this compound with improved solubility and bioavailability will facilitate its administration in vivo. Thirdly, the evaluation of the potential toxicity and side effects of this compound will provide important information for its clinical development. Finally, the exploration of the synergistic effects of this compound with other anti-cancer agents will provide new avenues for cancer treatment.
Synthesis Methods
The synthesis of 1-(2-furoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide involves the condensation of 4'-methoxy-2-biphenylyl-4-carboxylic acid with furoyl chloride in the presence of triethylamine, followed by the coupling with proline methyl ester using dicyclohexylcarbodiimide (DCC) as a coupling agent. The final step involves the deprotection of the methyl ester group using hydrochloric acid, resulting in the formation of this compound.
Scientific Research Applications
1-(2-furoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
properties
IUPAC Name |
1-(furan-2-carbonyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-17-12-10-16(11-13-17)18-6-2-3-7-19(18)24-22(26)20-8-4-14-25(20)23(27)21-9-5-15-29-21/h2-3,5-7,9-13,15,20H,4,8,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCFBBJWRUVWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-[1-(allylamino)ethylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6105490.png)
![5-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6105498.png)

![N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6105524.png)
![methyl (2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({[2-(1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6105531.png)
![N-[4-(aminocarbonyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B6105535.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6105541.png)
![1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6105555.png)
![2-[(3-{[(3-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6105558.png)

![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6105565.png)
![N-(2-methylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B6105568.png)
![[3-(3-chlorobenzyl)-1-(5-isoquinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6105578.png)